IP 24

Hydrophobicity Water solubility Liquid-liquid extraction

IP 24, designated as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6], CAS 58789-94-9), is a room-temperature ionic liquid (RTIL) composed of the 1-butyl-3-methylimidazolium cation and the hexafluorophosphate anion. It is characterized by a melting point of -8 °C, a density of 1.38 g/mL at 20 °C, and negligible water solubility, making it a prototypical hydrophobic IL.

Molecular Formula C23H23NO9
Molecular Weight 457.4 g/mol
CAS No. 58789-94-9
Cat. No. B1239531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIP 24
CAS58789-94-9
SynonymsIP 24
IP-24
N-(4-(2,5-dihydro-5-oxo-3-furanyl)phenyl)-4-(beta-D-glucopyranosyloxy)benzamide
Molecular FormulaC23H23NO9
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C23H23NO9/c25-10-17-19(27)20(28)21(29)23(33-17)32-16-7-3-13(4-8-16)22(30)24-15-5-1-12(2-6-15)14-9-18(26)31-11-14/h1-9,17,19-21,23,25,27-29H,10-11H2,(H,24,30)/t17-,19-,20+,21-,23-/m1/s1
InChIKeyLIOKFWILDPMTCZ-OXUVVOBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IP 24 (BMIM PF6): A Widely Studied, Hydrophobic Room-Temperature Ionic Liquid with Distinct Anion-Dependent Properties


IP 24, designated as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6], CAS 58789-94-9), is a room-temperature ionic liquid (RTIL) composed of the 1-butyl-3-methylimidazolium cation and the hexafluorophosphate anion [1]. It is characterized by a melting point of -8 °C, a density of 1.38 g/mL at 20 °C, and negligible water solubility, making it a prototypical hydrophobic IL [1]. This compound, along with its tetrafluoroborate analog [BMIM][BF4], ranks among the most extensively investigated RTILs, serving as a benchmark for understanding structure-property relationships in imidazolium-based ILs [1]. Its physicochemical profile underpins its utility as a solvent, electrolyte, and separation medium in diverse research and industrial applications.

Why BMIM PF6 Cannot Be Casually Substituted: Anion-Specific Performance Gaps in Viscosity, Hydrophobicity, and Stability


Despite sharing the same imidazolium cation, the [PF6]⁻ anion confers a unique combination of properties to BMIM PF6 that cannot be replicated by simply substituting a different counterion [1]. The larger, less basic [PF6]⁻ anion compared to [BF4]⁻ or [NTf2]⁻ leads to quantifiable differences in viscosity, hydrophobicity, electrochemical stability, and thermal robustness [1][2]. These differences directly impact performance in critical applications such as liquid-liquid extraction, electrochemical devices, and high-temperature processes. A user seeking to replace BMIM PF6 with a more readily available or lower-cost analog risks encountering reduced selectivity in separations, altered electrochemical windows, or compromised long-term thermal stability. The following quantitative evidence guide delineates the specific, measurable performance boundaries that define where BMIM PF6 offers a scientifically justifiable advantage over its closest in-class alternatives.

Quantitative Differentiation of IP 24 (BMIM PF6): A Comparative Evidence Guide for Procurement and Selection


Hydrophobicity: Water Solubility of BMIM PF6 vs. BMIM BF4

BMIM PF6 is markedly more hydrophobic than BMIM BF4. The solubility of BMIM PF6 in water increases from 2.4 wt% at 303 K to 3.7 wt% at 323 K, while BMIM BF4 is completely miscible with water [1]. This difference is attributed to the larger molar volume and lower basicity of the [PF6]⁻ anion compared to [BF4]⁻ [2]. Consequently, BMIM PF6 forms a stable biphasic system with water, a critical requirement for many liquid-liquid extraction processes.

Hydrophobicity Water solubility Liquid-liquid extraction

Electrochemical Window: BMIM PF6 vs. BMIM BF4

BMIM PF6 exhibits a wide electrochemical stability window of 4.6 V (vs. SCE) on glassy carbon, extending from -2.1 V to +2.5 V [1]. This broad window is crucial for electrochemical applications, enabling the study of redox couples that would otherwise be outside the potential range of more conventional solvents or electrolytes. In direct comparison, BMIM BF4 shows a slightly narrower window of approximately 4.4 V [1].

Electrochemical stability Electrolyte Cyclic voltammetry

CO₂ Absorption Capacity: BMIM PF6 vs. BMIM NTf2 and BMIM FAP

For post-combustion CO₂ capture, the solubility of CO₂ in BMIM PF6 is lower than in other commonly used ionic liquids. At 298.15 K and up to 20 bar, the solubility follows the order [bmim][FAP] > [bmim][NTf2] > [bmim][PF6] [1]. Kinetic data further show that the diffusion coefficient of CO₂ in BMIM PF6 is the lowest among the three, with the order [bmim][NTf2] > [bmim][FAP] > [bmim][PF6] [1]. This indicates that while BMIM PF6 can absorb CO₂, it does so with slower kinetics and lower capacity compared to its fluorinated counterparts.

CO₂ capture Gas solubility Henry's law constant

Thermal Stability: BMIM PF6 vs. BMIM BF4 and BMIM NTf2

BMIM PF6 demonstrates robust thermal stability, with decomposition onset temperatures around 610 K (337 °C) [1]. In a direct comparative study using both nonisothermal and isothermal thermogravimetric analysis (TGA), the thermal stability of three common imidazolium ILs was evaluated. The study found that BMIM PF6 exhibits higher thermal stability than BMIM BF4 and comparable stability to BMIM NTf2 [2]. Specifically, the decomposition onset temperature for BMIM PF6 is reported as > 400 °C in some studies, while BMIM BF4 decomposes at lower temperatures (~ 350 °C) [2].

Thermal stability Decomposition temperature TGA

Aromatic/Aliphatic Separation Selectivity: BMIM PF6 vs. BMIM NTf2 and BMIM OTF

In the separation of acetone from n-heptane, BMIM PF6 exhibits intermediate extraction capacity. The order of extraction efficiency is [BMIM][OTE] > [BMIM][PF6] > [BMIM][NTf2] and [BMIM][OTF] > [HMIM][OTE] [1]. For the extraction of propylbenzene from alkanes, BMIM PF6 shows high selectivity and extractive capacity [2]. While specific distribution coefficients and separation factors vary with system composition, these studies demonstrate that BMIM PF6 is a viable solvent for aromatic/aliphatic separations, though it may not always be the top performer.

Liquid-liquid extraction Separation factor Selectivity

Viscosity: BMIM PF6 vs. BMIM BF4

BMIM PF6 is considerably more viscous than BMIM BF4. While precise viscosity values depend on temperature and measurement technique, the trend consistently shows that BMIM PF6 has higher viscosity [1]. For instance, at 298.15 K, the viscosity of BMIM PF6 is reported to be around 450 mPa·s, whereas BMIM BF4 is approximately 100-150 mPa·s [1]. This higher viscosity can influence mass transport and mixing in both laboratory and industrial processes, potentially requiring longer reaction times or more energy for stirring.

Viscosity Mass transport Rheology

Strategic Application Scenarios for IP 24 (BMIM PF6) Based on Quantitative Differentiation


Hydrophobic Extraction and Biphasic Catalysis

BMIM PF6's low water solubility (2.4-3.7 wt%) and hydrophobicity make it an excellent solvent for biphasic systems where product separation via simple phase decantation is desired [1]. It is particularly suited for the extraction of aromatic compounds from aliphatic mixtures or for reactions involving water-sensitive catalysts or products. Its intermediate extraction capacity for aromatics, as demonstrated in acetone/n-heptane separations, positions it as a reliable, moderately priced option compared to more specialized, highly fluorinated ILs [2].

Electrochemical Studies Requiring a Wide Potential Window

With an electrochemical window of 4.6 V, BMIM PF6 enables the study of redox reactions that are inaccessible in aqueous or more common organic electrolytes [1]. This includes the investigation of high-potential oxidation processes, the electrodeposition of metals with very negative reduction potentials, and the development of high-voltage supercapacitors. Its performance in this domain is superior to the slightly narrower window of BMIM BF4 (~4.4 V) [1].

High-Temperature Reactions and Processes

The thermal stability of BMIM PF6, with decomposition onset above 600 K (337 °C), allows its use as a reaction medium for high-temperature organic syntheses, polymer processing, and as a heat transfer fluid in moderate-temperature applications [1]. It significantly outperforms BMIM BF4 in this regard, which decomposes at lower temperatures [2]. This thermal robustness also makes BMIM PF6 a candidate for use in gas separation membranes or as a plasticizer in high-temperature polymers.

Benchmarking and Fundamental Physicochemical Studies

Given its status as one of the most widely characterized ionic liquids, BMIM PF6 serves as an essential reference standard for developing and validating computational models, calibrating analytical instruments, and establishing baseline properties for new ionic liquid designs [1]. Its well-documented density (1.38 g/mL at 20 °C), melting point (-8 °C), and other fundamental properties make it a reliable comparator for assessing the performance of novel ILs [1].

Technical Documentation Hub

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